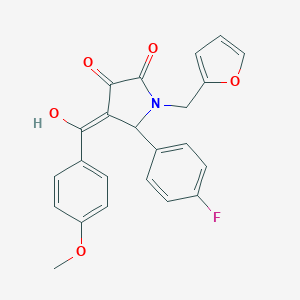
3-(acetylamino)-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-(acetylamino)-N-cyclohexylbenzamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In drug discovery, 3-(acetylamino)-N-cyclohexylbenzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties. In neuroscience, 3-(acetylamino)-N-cyclohexylbenzamide has been studied for its potential role in modulating the activity of ion channels in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to bind to the voltage-gated potassium channel Kv1.2, which regulates the electrical activity of neurons. By modulating the activity of this channel, 3-(acetylamino)-N-cyclohexylbenzamide may be able to influence the firing of neurons and the transmission of signals in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-(acetylamino)-N-cyclohexylbenzamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic effects, as well as effects on learning and memory. 3-(acetylamino)-N-cyclohexylbenzamide has also been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(acetylamino)-N-cyclohexylbenzamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain studies. Additionally, the exact mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 3-(acetylamino)-N-cyclohexylbenzamide. One direction is to further investigate its potential as a scaffold for the development of new compounds with improved pharmacological properties. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide and its effects on ion channels in the brain.
合成法
The synthesis of 3-(acetylamino)-N-cyclohexylbenzamide involves the reaction of N-cyclohexylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-(acetylamino)-N-cyclohexylbenzamide as a white crystalline solid.
特性
製品名 |
3-(acetylamino)-N-cyclohexylbenzamide |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
3-acetamido-N-cyclohexylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14-9-5-6-12(10-14)15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
UBCBPJAGNCAQRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



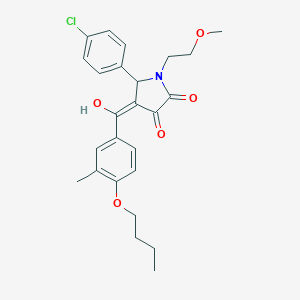

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)
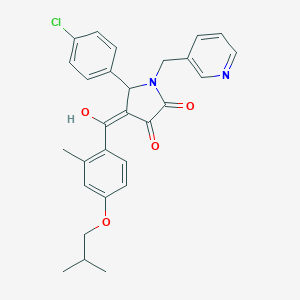
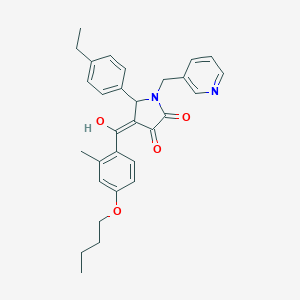
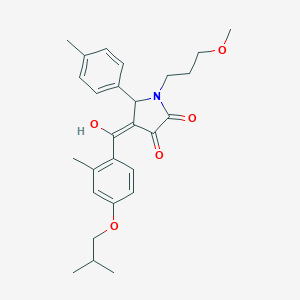

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

